2-((4-Chlorobenzyl)oxy)benzoic acid

Description

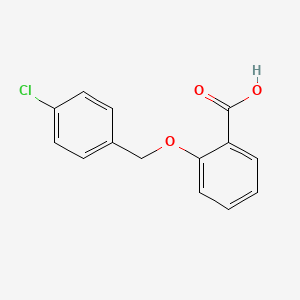

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIRGIHRCRAJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368244 | |

| Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52803-69-7 | |

| Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((4-Chlorobenzyl)oxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((4-Chlorobenzyl)oxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's success. Furthermore, it will cover the mechanistic aspects of the reaction and present a summary of expected analytical data for the final product, ensuring a self-validating framework for researchers. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The synthesis of aryl ethers, such as this compound, is a fundamental transformation in organic chemistry. The target molecule incorporates a salicylic acid scaffold, a privileged structure in medicinal chemistry, linked via an ether bond to a 4-chlorobenzyl group. The choice of synthesis strategy is paramount to achieving high yield and purity.

The most logical and field-proven approach for constructing the ether linkage in the target molecule is the Williamson ether synthesis . This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In this specific case, the synthesis proceeds by the reaction of a salt of salicylic acid (acting as the phenoxide) with 4-chlorobenzyl chloride (the alkyl halide).

The strategic choice of the Williamson ether synthesis is underpinned by several factors:

-

High Reliability: It is a well-established and predictable reaction for forming ether bonds.

-

Favorable Kinetics: The use of a primary benzylic halide (4-chlorobenzyl chloride) and a phenoxide nucleophile favors the desired SN2 pathway, minimizing competing elimination reactions.[2]

-

Accessible Starting Materials: Salicylic acid and 4-chlorobenzyl chloride are readily available commercial reagents.

This guide will now proceed to detail the practical execution of this synthesis.

Experimental Protocol: A Validating Workflow

The following protocol is a comprehensive, step-by-step methodology for the synthesis of this compound. Each step is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 1.0 eq | >99% |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 eq | >98% |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.05 eq | >98% |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | See below | >99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | 1 M |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | Saturated |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | >98% |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Nucleophile Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of salicylic acid). To this solution, add sodium hydroxide (2.0 eq) portion-wise. The use of two equivalents of base is crucial; the first equivalent deprotonates the more acidic carboxylic acid group, and the second deprotonates the phenolic hydroxyl group to form the reactive sodium phenoxide. Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the disodium salicylate.

-

Ether Synthesis (SN2 Reaction): To the stirring suspension of the disodium salicylate, add 4-chlorobenzyl chloride (1.05 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (salicylic acid) is consumed. This typically takes 4-8 hours. The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the sodium cation, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[3]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water (approx. 10 times the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts. Acidify the aqueous mixture to a pH of ~2 by the slow addition of 1 M hydrochloric acid. This step is critical to protonate the carboxylate group, rendering the product less soluble in water. Extract the product into diethyl ether (3x volumes). Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture. Alternatively, for higher purity, silica gel column chromatography can be employed.

Reaction Mechanism: The Causality of Transformation

The synthesis proceeds via the classic Williamson ether synthesis , which is a cornerstone SN2 reaction.[2] The mechanism involves two key stages:

-

Deprotonation: Salicylic acid is a diprotic acid. The carboxylic acid proton is significantly more acidic than the phenolic proton. Sodium hydroxide, a strong base, first neutralizes the carboxylic acid and then deprotonates the phenolic hydroxyl group to generate the disodium salicylate. The phenoxide oxygen becomes a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This occurs via a backside attack, in a single concerted step where the C-O bond is formed as the C-Cl bond is broken. The chloride ion is displaced as the leaving group. This SN2 pathway is favored because 4-chlorobenzyl chloride is a primary halide, which is sterically unhindered.[2]

Caption: The SN2 mechanism for the synthesis of this compound.

Product Characterization

While a specific peer-reviewed article detailing the complete characterization of this compound was not identified in the search, based on analogous structures, the following characterization data can be anticipated. Researchers should confirm these values upon synthesis.

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be a crystalline solid with a distinct melting point, likely in the range of 130-160 °C, by analogy to similar benzoic acid derivatives.[4]

-

1H NMR: Expected signals would include:

-

A singlet for the benzylic protons (-O-CH₂-) around δ 5.0-5.3 ppm.

-

Aromatic protons from the salicylic acid moiety (4H) in the range of δ 6.9-8.1 ppm.

-

Aromatic protons from the 4-chlorobenzyl group appearing as two doublets (4H) in the range of δ 7.3-7.5 ppm.

-

A broad singlet for the carboxylic acid proton at δ > 10 ppm, which is D₂O exchangeable.

-

-

13C NMR: Expected signals would include:

-

A signal for the carboxylic acid carbon (~170 ppm).

-

Signals for the aromatic carbons (typically 110-160 ppm).

-

A signal for the benzylic carbon (-O-CH₂-) around 70 ppm.

-

Conclusion

The Williamson ether synthesis provides an effective and reliable pathway for the preparation of this compound from salicylic acid and 4-chlorobenzyl chloride. The success of the synthesis hinges on the careful control of reaction conditions, particularly the complete formation of the phenoxide nucleophile and the choice of an appropriate polar aprotic solvent. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this target compound.

References

- Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). National Institutes of Health.

- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ACS Omega.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. (n.d.). National Institutes of Health.

- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ResearchGate.

- 2-(4-Chlorobenzoyl)benzoic acid. (2007). ResearchGate.

- 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (2025). Benchchem.

- The Williamson Ether Synthesis. (n.d.). Unknown Source.

- 2-Chlorobenzoic acid synthesis. (n.d.). ChemicalBook.

- 2-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry.

- o-CHLOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ResearchGate.

- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. (2022). Widya Mandala Surabaya Catholic University Repository.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

- Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.

- m-CHLOROPERBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025). ACG Publications.

- Unexpected course of a Williamson ether synthesis. (n.d.). Arkat USA.

- Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Google Patents.

- The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

Sources

An In-depth Technical Guide to 2-((4-Chlorobenzyl)oxy)benzoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target Structure

In the landscape of chemical research, precision in nomenclature is paramount. The compound of interest, 2-((4-Chlorobenzyl)oxy)benzoic acid , is a specific ether derivative of salicylic acid. It is crucial to distinguish this molecule from its commonly mistaken isomer, 2-(4-chlorobenzoyl)benzoic acid[1]. The latter is a ketone, featuring a carbonyl bridge, which imparts significantly different chemical and electronic properties. This guide will focus exclusively on the ether-linked compound, providing a detailed examination of its structure, predicted properties, and a robust protocol for its synthesis. While direct experimental data for this specific molecule is scarce in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable technical overview.

PART 1: Molecular Structure and Chemical Identity

The foundational step in understanding any chemical entity is a thorough characterization of its structure and core identifiers.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound

-

Synonyms: O-(4-Chlorobenzyl)salicylic acid

Chemical Structure

The molecule consists of a benzoic acid scaffold substituted at the 2-position with a 4-chlorobenzyloxy group. This structure combines the key functionalities of a carboxylic acid, an ether linkage, and an aryl chloride.

Caption: 2D structure of this compound.

Key Identifiers and Predicted Physicochemical Properties

Due to the limited specific experimental data for this compound, the following table includes calculated and inferred properties based on its structure and comparison with analogs like 4-[(4-Chlorobenzyl)oxy]benzoic acid and 2-[(4-Bromobenzyl)oxy]benzoic acid.[2][3]

| Property | Value / Identifier | Source / Method |

| Molecular Formula | C₁₄H₁₁ClO₃ | Calculation |

| Molecular Weight | 262.69 g/mol | Calculation[3] |

| CAS Number | Not assigned / Not found | Literature Search |

| InChIKey | Inferred from structure | - |

| SMILES | O=C(O)c1ccccc1OCc2ccc(Cl)cc2 | - |

| Physical Form | Expected to be a solid | Analogy |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Analogy |

| pKa | ~3-4 (for the carboxylic acid) | Chemical Principle |

PART 2: Synthesis and Mechanistic Insights

The most logical and established route for the synthesis of this compound is the Williamson ether synthesis . This classic Sₙ2 reaction is highly reliable for forming ethers from an alkoxide and a primary alkyl halide.[4][5]

Reaction Principle

The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.[2]

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for analogous compounds and represents a self-validating system for achieving the desired product.[2]

Materials:

-

2-Hydroxybenzoic acid (Salicylic Acid)

-

4-Chlorobenzyl chloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Expert Insight: Using an excess of a mild base like K₂CO₃ ensures complete deprotonation of the phenolic hydroxyl without promoting hydrolysis of the ester if the reaction is heated for an extended period. Anhydrous conditions are crucial to prevent side reactions.

-

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.

-

Expert Insight: Acetone is a good choice for its boiling point and ability to dissolve the reactants. DMF can be used for less reactive halides as it allows for higher reaction temperatures.

-

-

Addition of Electrophile: Add 4-chlorobenzyl chloride (1.0 - 1.1 eq) to the stirring mixture.

-

Expert Insight: A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

-

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of salicylic acid on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the resulting residue in water and acidify to a pH of ~2-3 with 1 M HCl.

-

Trustworthiness: This step is critical. Acidification protonates the carboxylate salt, rendering the final product insoluble in water and allowing for its extraction.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Trustworthiness: The brine wash removes residual water from the organic phase, ensuring efficient drying.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

PART 3: Spectroscopic and Analytical Characterization (Predicted)

Confirmation of the final product's structure is essential. The following are the expected spectroscopic signatures based on the known chemical shifts of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet corresponding to the two benzylic protons (-CH₂-) is expected around 5.0-5.3 ppm.[2]

-

The aromatic protons will appear in the region of ~6.8-8.0 ppm, showing distinct splitting patterns for the two different benzene rings.

-

A broad singlet for the carboxylic acid proton will be observed far downfield (>10 ppm), which will disappear upon a D₂O shake.

-

-

¹³C NMR:

-

The benzylic carbon (-CH₂-) signal is expected around 70 ppm.

-

Multiple signals will be present in the aromatic region (110-160 ppm).

-

The carboxylic acid carbonyl carbon will appear downfield, typically >165 ppm.

-

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.69 g/mol . A characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) will be observed due to the presence of the chlorine atom.

PART 4: Potential Applications and Future Directions

Derivatives of salicylic acid are well-known for their biological activities, including anti-inflammatory and analgesic properties.[6][7] The structural motif of this compound makes it an interesting candidate for several research areas:

-

Drug Development: As an analog of other bioactive salicylic acid derivatives, it could be investigated as a potential anti-inflammatory or analgesic agent. The ether linkage is generally more stable to in-vivo hydrolysis than the ester linkage found in aspirin, which could lead to a different pharmacokinetic profile.[2]

-

Chemical Probes: The molecule can serve as a scaffold for the synthesis of more complex molecules or as a probe to study biological pathways.

-

Material Science: Benzoic acid derivatives are sometimes used in the synthesis of polymers and other materials.

Further research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-vitro and in-vivo studies would be necessary to evaluate its biological activity and potential as a therapeutic agent.

References

-

PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

-

PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. [Link]

-

Hadinugroho, W. O., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. [Link]

-

S, C. C., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

-

ChemSrc. 4-[(2-Chlorobenzyl)oxy]benzoic acid | CAS#:84403-78-1. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]

- 3. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-((4-Chlorobenzyl)oxy)benzoic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape

The relentless pursuit of novel therapeutic agents necessitates a profound understanding of their molecular interactions and mechanisms of action. 2-((4-Chlorobenzyl)oxy)benzoic acid, a molecule of synthetic interest, stands at the frontier of pharmacological exploration. Its structural architecture, featuring a benzoic acid core, suggests a potential for diverse biological activities, drawing parallels to a class of compounds known for their therapeutic versatility.[1] This technical guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid template to present a dynamic and logical framework for the comprehensive investigation of this compound's mechanism of action. Our approach is rooted in a philosophy of empirical validation and causal reasoning, ensuring that each proposed experimental step contributes to a holistic and trustworthy pharmacological profile.

Section 1: Foundational Physicochemical and Pharmacokinetic Profiling (DMPK)

Before delving into specific mechanistic pathways, a foundational understanding of the compound's drug-like properties is paramount. An early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, collectively known as Drug Metabolism and Pharmacokinetics (DMPK), is critical for contextualizing subsequent biological data and guiding future in vivo studies.[2][3][4][5]

In Vitro ADME/DMPK Assay Cascade

A tiered approach to in vitro DMPK profiling will be employed to efficiently characterize the compound.

Table 1: Tier 1 In Vitro DMPK Assays for this compound

| Parameter | Assay | Rationale |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers, which is crucial for its absorption and distribution. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | A rapid assessment of passive membrane permeability, a key factor in oral absorption. |

| Metabolic Stability | Human and Rat Liver Microsome Stability Assay | To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an early indication of its potential in vivo half-life.[4] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To quantify the extent of binding to plasma proteins, which influences the free concentration of the drug available to exert its pharmacological effect.[2] |

Experimental Protocol: Human Liver Microsome Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating system.

-

-

Assay Procedure:

-

In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Section 2: Primary Hypothesis-Driven Mechanistic Investigation

Based on the chemical structure of this compound, several plausible mechanisms of action can be hypothesized. The following sections outline a systematic approach to investigate these possibilities.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[6][7][8][9] Therefore, a primary avenue of investigation is the potential for our compound to inhibit COX-1 and COX-2.

A fluorometric or LC-MS/MS-based in vitro assay will be employed to assess the compound's ability to inhibit ovine or human COX-1 and COX-2 enzymes.[8][10]

Experimental Protocol: Fluorometric COX Inhibition Assay

-

Reagents:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Fluorometric probe.

-

Test compound and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and serial dilutions of the test compound or reference inhibitor.

-

Incubate for a predetermined time at 37°C.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To validate the findings from the enzyme-based assay in a cellular context, we will assess the compound's ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).[11][12][13][14][15]

Experimental Protocol: Cytokine Release ELISA

-

Cell Culture and Stimulation:

-

Culture PBMCs or THP-1 cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of the test compound.

-

Determine the IC50 values.

-

Hypothesis 2: Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[16][17][18] We will investigate if our compound can modulate this pathway.

A high-content imaging assay will be used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.[19]

Experimental Protocol: NF-κB Translocation Imaging Assay

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate.

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with TNF-α to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Stain for the NF-κB p65 subunit using a specific primary antibody and a fluorescently labeled secondary antibody.

-

Stain the nuclei with a counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.

-

Section 3: Secondary and Exploratory Mechanistic Investigations

To build a comprehensive profile, we will also explore other potential mechanisms of action based on the known activities of other benzoic acid derivatives.

Very Late Antigen-4 (VLA-4) Antagonism

Some benzoic acid derivatives have been identified as antagonists of VLA-4, an integrin involved in cell adhesion and inflammation.[20][21][22]

A competitive binding assay will be performed to assess the compound's ability to displace a known fluorescently labeled VLA-4 ligand from its receptor on a VLA-4-expressing cell line (e.g., Jurkat cells).[23]

Antiparasitic (Trypanocidal) Activity

Certain benzoic acid derivatives have shown activity against Trypanosoma species.[24][25][26][27][28]

The compound will be screened for its ability to inhibit the growth of Trypanosoma cruzi amastigotes in a host cell co-culture system. Cell viability can be assessed using a colorimetric method, such as the MTS assay.[29][30]

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as inhibitors of SIRT5, a mitochondrial sirtuin involved in metabolic regulation.[31][32][33]

A fluorogenic assay will be used to measure the inhibition of recombinant human SIRT5 enzyme activity in the presence of the test compound.[34][35]

Section 4: Safety and Selectivity Profiling

A critical aspect of drug development is to ensure the compound's safety and selectivity.

Cytotoxicity Assessment

The general cytotoxicity of the compound will be evaluated in a panel of cell lines (e.g., HepG2, HEK293) using a cell viability assay such as the MTT or MTS assay.[29][30][36][37]

hERG Channel Inhibition Assay

To assess the potential for cardiac liability, the compound will be tested for its ability to inhibit the hERG potassium channel using an automated patch-clamp system.[38][39][40][41][42] This is a standard in vitro safety assessment for new chemical entities.

Table 2: Summary of Proposed Mechanistic and Safety Assays

| Hypothesis/Area | Primary Assay | Secondary/Confirmatory Assay |

| COX Inhibition | In vitro COX-1/COX-2 enzyme assay | Cellular cytokine release assay (ELISA) |

| NF-κB Modulation | NF-κB p65 translocation imaging assay | Western blot for IκBα degradation |

| VLA-4 Antagonism | Competitive ligand binding assay | Cell adhesion assay |

| Trypanocidal Activity | T. cruzi amastigote viability assay | Determination of EC50 in different parasite stages |

| SIRT5 Inhibition | In vitro SIRT5 enzyme inhibition assay | Cellular thermal shift assay (CETSA) |

| Safety | General cytotoxicity (MTT/MTS assay) | hERG channel patch-clamp assay |

Section 5: Data Synthesis and Future Directions

The culmination of the proposed experimental workflows will provide a multi-faceted understanding of the mechanism of action of this compound. The data will be integrated to construct a comprehensive pharmacological profile, identifying the primary mechanism(s) of action, off-target effects, and potential therapeutic applications. Positive hits in any of the primary screening assays will trigger a cascade of further investigations, including more detailed mechanistic studies, structure-activity relationship (SAR) exploration, and eventual in vivo efficacy and safety studies. This systematic and rigorous approach ensures that the therapeutic potential of this novel compound is thoroughly and efficiently evaluated.

References

- Benchchem.

- Nuvisan. Comprehensive in vitro DMPK services for drug development.

- SLAS Discovery. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling.

- Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism.

- PubMed.

- SpringerLink.

- National Institutes of Health. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples.

- Abcam. Cell viability assays.

- Wikipedia. MTT assay.

- Charles River Labor

- National Institutes of Health.

- Abcam.

- BroadPharm. Protocol for Cell Viability Assays.

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

- Sophion Bioscience.

- Bentham Science. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.

- National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB)

- U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

- Reaction Biology.

- Labome. Receptor-Ligand Binding Assays.

- National Institutes of Health. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists.

- Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).

- Drugs for Neglected Diseases initiative (DNDi). Discovery of Trypanocidal Compounds by Whole Cell HTS of Trypanosoma brucei.

- MDPI. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease.

- RayBiotech.

- Benchchem. Technical Support Center: Optimizing SIRT5 Inhibitor 7 for In Vitro Assays.

- National Institutes of Health. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade.

- Aragen Life Sciences.

- SpringerLink. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.

- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.

- Bio-Rad.

- ASM Journals. Screening and Identification of Metacaspase Inhibitors: Evaluation of Inhibition Mechanism and Trypanocidal Activity.

- Creative Biolabs. Receptor Ligand Binding Assay.

- National Institutes of Health. SIGMA RECEPTOR BINDING ASSAYS.

- PubMed. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies.

- National Institutes of Health.

- MDPI.

- ResearchGate. A,B)

- National Institutes of Health.

- ResearchGate.

- Thermo Fisher Scientific. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays.

- VIVO. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists.

- ResearchGate.

- ResearchGate. Discovery of Potential Integrin VLA-4 Antagonists Using Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies.

- Creative Diagnostics.

- MDPI. Insights on the Modulation of SIRT5 Activity: A Challenging Balance.

- ResearchGate. ELISA analysis of TNF-α and IL-6 cytokine production by THP-1...

- National Institutes of Health.

- PubMed Central. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis.

- MDPI.

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 3. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. criver.com [criver.com]

- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. mdpi.com [mdpi.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists. [vivo.health.unm.edu]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dndi.org [dndi.org]

- 25. mdpi.com [mdpi.com]

- 26. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. Trypanocidal Activity of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT assay - Wikipedia [en.wikipedia.org]

- 30. broadpharm.com [broadpharm.com]

- 31. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]

- 34. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. Cell viability assays | Abcam [abcam.com]

- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. sophion.com [sophion.com]

- 39. fda.gov [fda.gov]

- 40. reactionbiology.com [reactionbiology.com]

- 41. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 42. researchgate.net [researchgate.net]

The (Benzyloxy)benzoic Acid Scaffold: A Versatile Platform in Modern Drug Discovery

Abstract

The (benzyloxy)benzoic acid framework represents a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted biological activities of this versatile chemical class. We will delve into the synthetic rationale, key experimental protocols, and the mechanistic underpinnings of (benzyloxy)benzoic acid derivatives in various therapeutic areas, including oncology, metabolic diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Introduction: The Significance of the (Benzyloxy)benzoic Acid Moiety

In the landscape of drug discovery, certain chemical structures, often referred to as "privileged scaffolds," reappear across a range of biologically active molecules. These frameworks possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The (benzyloxy)benzoic acid moiety is a prime example of such a scaffold. Its deceptively simple architecture, consisting of a benzoic acid core linked to a benzyl group via an ether linkage, provides a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups, facilitating interactions with the binding sites of various proteins.

The core structure allows for extensive chemical modification at three key positions: the carboxylic acid group, the benzoic acid ring, and the benzyl ring. This high degree of "decoratability" enables the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as the modulation of biological activity and target selectivity. This guide will explore the rich history and diverse applications of this remarkable scaffold.

General Synthetic Strategies

The synthesis of (benzyloxy)benzoic acid derivatives is typically achieved through a straightforward and robust Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide with a hydroxybenzoic acid or its corresponding ester. The choice of starting materials and reaction conditions can be adapted to introduce a wide variety of substituents on both aromatic rings.

Core Synthesis Protocol: Williamson Ether Synthesis

The following protocol outlines a general procedure for the synthesis of substituted (benzyloxy)benzoic acids.

Materials:

-

Substituted hydroxybenzoic acid or ester

-

Substituted benzyl halide (e.g., 4-chlorobenzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetone)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of the substituted hydroxybenzoic acid or ester in a suitable solvent, add a base (1.2-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the substituted benzyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

If the starting material was an ester, saponification can be performed at this stage by adding a solution of sodium hydroxide and heating.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the (benzyloxy)benzoic acid derivative.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The choice of base is crucial. A strong base like sodium hydride is suitable for less reactive phenols, while a weaker base like potassium carbonate is often sufficient and easier to handle.

-

The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. DMF and acetone are common choices.

-

The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

-

Acidification is necessary to protonate the carboxylate and precipitate the final product.

Visualization of the Synthetic Workflow

Caption: Generalized workflow for the synthesis of (benzyloxy)benzoic acid derivatives.

Therapeutic Applications: A Scaffold of Diverse Activities

The true power of the (benzyloxy)benzoic acid scaffold lies in its wide-ranging biological activities. By strategically modifying the substitution patterns on the aromatic rings, researchers have developed compounds with potent and selective effects against a variety of diseases.

Oncology

The (benzyloxy)benzoic acid moiety is a prominent feature in several classes of anticancer agents.

-

Tyrosine Kinase Inhibitors: Certain derivatives have been investigated as potential tyrosine kinase inhibitors, which are crucial for blocking the signaling pathways that drive cancer cell proliferation and survival.

-

Hedgehog Pathway Inhibitors: The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Substituted (benzyloxy)benzoic acids have been incorporated into molecules designed to inhibit this pathway.[1]

-

MCL-1/BCL-xL Inhibitors: Myeloid cell leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) are anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival. Dual inhibitors containing the (benzyloxy)benzoic acid scaffold have been designed to promote apoptosis in malignant cells.

Metabolic Diseases

This scaffold has also shown promise in the treatment of metabolic disorders.

-

Sphingomyelin Synthase (SMS) Inhibitors: SMS is an enzyme involved in the metabolism of sphingolipids, which are implicated in metabolic syndrome conditions such as atherosclerosis, fatty liver disease, and type 2 diabetes. Certain (benzyloxy)benzoic acid derivatives have been identified as SMS inhibitors.[2]

Neurological Disorders and Pain

The versatility of the (benzyloxy)benzoic acid scaffold extends to the central nervous system.

-

CMR-1 Antagonists: The Cold Menthol Receptor 1 (CMR-1), also known as TRPM8, is an ion channel involved in the sensation of cold and has been implicated in various pain states and urological disorders. Substituted 4-benzyloxy-benzoic acid amide derivatives have been patented for their potential to treat these conditions.[3]

-

Anticonvulsant Agents: Modifications of the (benzyloxy)benzoic acid structure have led to the development of compounds with anticonvulsant properties.

Infectious Diseases

-

Inhibitors of M. tuberculosis Salicylate Synthase: Salicylate synthase is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. Chromane derivatives synthesized from (benzyloxy)benzoic acid precursors have been studied as inhibitors of this enzyme.[4][5]

Visualization of Therapeutic Applications

Caption: Diverse therapeutic applications of the (benzyloxy)benzoic acid scaffold.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on (benzyloxy)benzoic acid derivatives has led to a growing understanding of their structure-activity relationships. The nature and position of substituents on both the benzyl and benzoic acid rings have been shown to have a profound impact on biological activity and target selectivity. For instance, the introduction of halogen atoms, such as chlorine or fluorine, can modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced potency.

The future of drug discovery with the (benzyloxy)benzoic acid scaffold is bright. Its synthetic tractability and proven track record in hitting a wide range of biological targets make it an attractive starting point for new drug development campaigns. The application of modern drug design techniques, such as computational modeling and high-throughput screening, will undoubtedly uncover novel derivatives with improved therapeutic profiles. As our understanding of the molecular basis of disease continues to grow, we can expect to see the (benzyloxy)benzoic acid scaffold playing an even more significant role in the development of next-generation medicines.

Conclusion

The (benzyloxy)benzoic acid scaffold stands as a testament to the power of privileged structures in drug discovery. Its versatility, synthetic accessibility, and broad range of biological activities have solidified its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this scaffold, from its synthesis to its diverse therapeutic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working to develop the innovative therapies of tomorrow.

References

Sources

- 1. rsc.org [rsc.org]

- 2. KR20170042631A - 2-alkyloxy benzene formyl arylamine compound and pharmaceutical use thereof - Google Patents [patents.google.com]

- 3. WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-((4-Chlorobenzyl)oxy)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-((4-Chlorobenzyl)oxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

This compound belongs to the class of substituted benzoic acid derivatives. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectral features of the title compound, explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first examine the molecular structure of this compound. The molecule consists of two substituted benzene rings linked by an ether-methylene bridge. One ring is a benzoic acid moiety substituted at the ortho position, and the other is a 4-chlorobenzyl group. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity. Protons on an aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[1] The substitution pattern on the ring significantly influences the chemical shifts and splitting patterns.[2][3]

Expected ¹H NMR Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Singlet | 1H | -COOH |

| 2 | ~7.9-8.1 | Doublet of doublets | 1H | Ar-H (ortho to -COOH) |

| 3 | ~7.4-7.6 | Doublet of doublets | 1H | Ar-H (para to -COOH) |

| 4 | ~7.3-7.5 | Multiplet | 4H | Ar-H (4-chlorobenzyl) |

| 5 | ~7.0-7.2 | Multiplet | 2H | Ar-H (ortho to -OCH₂) |

| 6 | ~5.2 | Singlet | 2H | -OCH₂- |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (δ 11-13 ppm), which can vary with concentration and solvent.

-

Aromatic Protons: The disubstituted benzoic acid ring will exhibit a complex splitting pattern due to the ortho and meta couplings.[3] The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded. The protons on the 4-chlorobenzyl ring are expected to show a characteristic AA'BB' system, which may appear as two doublets.[2] The specific chemical shifts are influenced by the electronic effects of the substituents.[4]

-

Methylene Protons: The benzylic protons of the -OCH₂- group are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around δ 5.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~168-172 | -COOH |

| 2 | ~158-160 | Ar-C (C-O) |

| 3 | ~137-139 | Ar-C (quaternary, 4-chlorobenzyl) |

| 4 | ~133-135 | Ar-C (quaternary, C-Cl) |

| 5 | ~132-134 | Ar-CH |

| 6 | ~130-132 | Ar-CH |

| 7 | ~128-130 | Ar-CH |

| 8 | ~122-124 | Ar-C (quaternary, C-COOH) |

| 9 | ~120-122 | Ar-CH |

| 10 | ~114-116 | Ar-CH |

| 11 | ~70-72 | -OCH₂- |

Interpretation and Rationale:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the δ 168-172 ppm region.

-

Aromatic Carbons: The aromatic region will show a number of signals corresponding to the protonated and quaternary carbons. The carbon attached to the electronegative oxygen atom (C-O) will be significantly downfield. The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the substituents.

-

Methylene Carbon: The benzylic carbon will appear around δ 70-72 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.[2]

Expected IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1580-1610 | Medium | C=C stretch (aromatic) |

| 1450-1500 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |

| 1000-1100 | Medium | C-Cl stretch |

| 675-900 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation and Rationale:

-

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.[5]

-

C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[6]

-

Aromatic C=C Stretches: Multiple bands in the 1450-1610 cm⁻¹ region are indicative of the aromatic rings.[2]

-

C-O Stretches: Strong bands corresponding to the ether and carboxylic acid C-O stretches will be present.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected MS Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 276/278 | High | [M]⁺ (Molecular ion) |

| 139/141 | High | [C₇H₆Cl]⁺ (4-chlorotropylium ion) |

| 125 | High | [C₇H₆Cl]⁺ (chlorobenzyl cation) |

| 121 | Medium | [C₇H₅O₂]⁺ |

| 91 | Low | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 276, with a characteristic M+2 peak at m/z 278 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

-

Major Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic ether bond. This would lead to the formation of a stable 4-chlorotropylium ion (m/z 139/141) or a chlorobenzyl cation (m/z 125), which would be a very prominent peak. Another significant fragment would be from the benzoic acid moiety.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

Molecular Structure

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The predicted data, based on established principles and analogous structures, serves as a reliable reference for experimental work. This multi-faceted spectroscopic approach ensures the scientific integrity required for applications in research and development.

References

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal of the American Chemical Society. The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. [Link]

-

ACS Publications. The Absorption Spectra of Benzoic Acid and Esters. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIH. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]

-

BMRB. bmse000438 4-Chlorobenzoic Acid. [Link]

-

ResearchGate. 2-(4-Chlorobenzoyl)benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. [Link]

-

Widya Mandala Surabaya Catholic University Repository. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. [Link]

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

-

ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

-

NIST WebBook. Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. [Link]

-

SpectraBase. 2-Chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]

-

NIH. 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. [Link]

-

PubChem. 4-[(4-Chlorobenzyl)oxy]benzoic acid. [Link]

Sources

A Technical Guide to the Preclinical Evaluation of 2-((4-Chlorobenzyl)oxy)benzoic Acid: A Candidate for Novel Anti-inflammatory and Antineoplastic Therapies

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preclinical strategy for the evaluation of 2-((4-Chlorobenzyl)oxy)benzoic acid, a novel chemical entity with therapeutic potential. Drawing upon structure-activity relationships from analogous benzoic acid derivatives, this document hypothesizes significant anti-inflammatory, analgesic, and anticancer activities. We provide a detailed, field-proven framework for the synthesis, in vitro characterization, and in vivo validation of this compound. The protocols herein are designed to be self-validating, offering clear causality for experimental choices and robust data generation. This guide serves as a foundational resource for research teams embarking on the development of next-generation targeted therapies.

Introduction: Rationale for the Investigation of this compound

The landscape of drug discovery is continually evolving, with a persistent need for novel therapeutic agents that exhibit enhanced efficacy and improved safety profiles over existing standards of care. Benzoic acid derivatives have historically been a rich source of bioactive compounds, with salicylic acid and its analogues forming the bedrock of non-steroidal anti-inflammatory drug (NSAID) therapy. Recent investigations into structurally related compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have revealed potent anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, the broader class of benzoic acid derivatives has demonstrated potential in oncology, with some compounds exhibiting anticancer activities.[2]

This compound is a novel structural analogue that warrants thorough investigation. Its design, featuring a 4-chlorobenzyl ether linkage to a benzoic acid scaffold, suggests the potential for unique interactions with biological targets. This guide proposes a systematic and logical research plan to elucidate the biological activities of this compound, with a primary focus on its potential as an anti-inflammatory, analgesic, and anticancer agent.

Hypothesized Biological Activities and Underlying Mechanisms

Based on the established bioactivity of structurally similar molecules, we postulate that this compound will exhibit the following biological activities:

-

Anti-inflammatory and Analgesic Activity: We hypothesize that the compound will inhibit the activity of COX enzymes, particularly the inducible isoform, COX-2. This inhibition would disrupt the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1]

-

Anticancer Activity: Given the emerging evidence of anticancer properties within the benzoic acid class of compounds, we propose that this compound may exert cytotoxic effects on cancer cells.[2] The mechanism may involve the modulation of critical signaling pathways implicated in cell proliferation and survival.

A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] Many inflammatory stimuli activate this pathway, leading to the transcription of pro-inflammatory genes. It is plausible that this compound may modulate this pathway, and this will be a key area of mechanistic investigation.

Proposed Research and Development Plan

This section details a comprehensive, stepwise approach to the preclinical evaluation of this compound.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and established method involves the reaction of salicylic acid with 4-chlorobenzyl chloride in the presence of a base.[6]

Experimental Protocol: Synthesis of this compound

-

To a solution of salicylic acid (1 equivalent) in a suitable polar aprofotic solvent (e.g., acetone), add a base such as potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

-

Add 4-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

In Vitro Evaluation of Anti-inflammatory Activity

A battery of in vitro assays will be employed to determine the anti-inflammatory potential of the compound.

This assay is critical to determine if the compound's anti-inflammatory effect is mediated by COX inhibition and to assess its selectivity for COX-2 over COX-1.[7][8]

Experimental Protocol: Fluorometric COX Inhibition Assay [9][10]

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound at various concentrations.

-

Add purified human recombinant COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the fluorescence generated from the enzymatic reaction kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Table 1: Hypothetical COX Inhibition Data for this compound

| Enzyme | IC50 (µM) |

| COX-1 | >100 |

| COX-2 | 5.2 |

This cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory effects of the compound.[11][12][13]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages [14][15]

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and prostaglandins (e.g., PGE₂) using an ELISA kit.

-

Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or RT-qPCR.

-

Assess the expression of iNOS and COX-2 proteins by Western blotting.

In Vivo Assessment of Anti-inflammatory and Analgesic Activity

Promising in vitro results will be followed by in vivo studies in established animal models.

This is a classic and highly reproducible model for evaluating acute inflammation.[16][17][18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

-

Administer the test compounds orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Diagram 1: Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the paw edema assay.

This test is used to evaluate the central analgesic effects of a compound.[21][22][23][24][25]

Experimental Protocol: Hot Plate Test

-

Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Place each mouse or rat on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping).

-

Administer the test compound, a vehicle control, or a positive control (e.g., morphine).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.

-

A significant increase in the reaction latency compared to the control group indicates an analgesic effect.

In Vitro Evaluation of Anticancer Activity

The potential of this compound as an anticancer agent will be assessed using a panel of human cancer cell lines.

This is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[26][27][28][29]

Experimental Protocol: MTT Assay

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound for each cell line.

Table 2: Hypothetical IC50 Values from MTT Assay

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.8 |

| A549 | Lung | 22.4 |

| HCT-116 | Colon | 18.2 |

Mechanism of Action Studies: NF-κB Signaling Pathway

To understand the molecular mechanism underlying the potential anti-inflammatory effects, the impact of the compound on the NF-κB signaling pathway will be investigated.[3][4][5][30][31]

Diagram 2: Simplified NF-κB Signaling Pathway

Caption: Simplified overview of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Translocation Assay

-

Culture RAW 264.7 cells on coverslips in a 24-well plate.

-

Pre-treat the cells with this compound.

-

Stimulate the cells with LPS.

-

Fix the cells and permeabilize them.

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. Inhibition of LPS-induced nuclear translocation of p65 will indicate an effect on the NF-κB pathway.

Data Interpretation and Future Directions

The data generated from this comprehensive preclinical evaluation will provide a clear understanding of the biological activities of this compound.

-

Anti-inflammatory and Analgesic Potential: Potent and selective COX-2 inhibition, coupled with efficacy in the carrageenan-induced paw edema and hot plate tests, would strongly support its development as a novel anti-inflammatory and analgesic agent.

-

Anticancer Potential: Significant cytotoxicity against a panel of cancer cell lines would warrant further investigation into its anticancer mechanism, including studies on apoptosis, cell cycle arrest, and its effects on specific cancer-related signaling pathways.

-

Mechanism of Action: Elucidation of its effects on the NF-κB pathway will provide crucial insights into its molecular mechanism of action.

Positive outcomes from these studies will pave the way for lead optimization, advanced preclinical studies (including toxicology and pharmacokinetics), and ultimately, Investigational New Drug (IND)-enabling studies.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation as an anti-inflammatory, analgesic, and potentially, an anticancer agent. The systematic and rigorous preclinical evaluation plan outlined in this technical guide will provide the necessary data to validate its therapeutic potential and guide its future development.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

PUR-FORM Health (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

-

Thangapazham, R. L., Tirunavalli, S., & Maheshwari, R. K. (2014). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). BMC cancer, 14, 959. [Link]

-

Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. [Link]

-

Wikipedia (n.d.). Hot plate test. [Link]

-

Creative Diagnostics (n.d.). The NF-kB Signaling Pathway. [Link]

-

Der Pharma Chemica (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

-

ResearchGate (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-